
Dicyclooctylhydroquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclooctylhydroquinone is a synthetic organic compound belonging to the class of quinones Quinones are characterized by a fully conjugated cyclic dione structure, which imparts unique redox properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclooctylhydroquinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidative cyclization of dicyclooctylbenzene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclooctylhydroquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dicyclooctylquinone.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of substituted quinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include dicyclooctylquinone, substituted quinones, and various hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Dicyclooctylhydroquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex quinone structures.
Biology: It is studied for its potential biological activity, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of polymers and other materials due to its unique redox properties.
Wirkmechanismus
The mechanism of action of dicyclooctylhydroquinone involves its redox properties. It can undergo reversible oxidation and reduction reactions, which allow it to act as an electron carrier. This property is particularly useful in biological systems, where it can participate in redox cycling and protect cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular antioxidants and enzymes involved in redox regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its high reduction potential and use in organic synthesis.
Hydroquinone: Commonly used in skin depigmentation and as an antioxidant.
Benzoquinone: A simple quinone with applications in organic synthesis and as an electron carrier.
Uniqueness
Dicyclooctylhydroquinone is unique due to its specific structure, which imparts distinct redox properties and potential applications in various fields. Its ability to undergo reversible redox reactions makes it particularly valuable in both scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
93841-46-4 |
|---|---|
Molekularformel |
C22H34O2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
2,3-di(cyclooctyl)benzene-1,4-diol |
InChI |
InChI=1S/C22H34O2/c23-19-15-16-20(24)22(18-13-9-5-2-6-10-14-18)21(19)17-11-7-3-1-4-8-12-17/h15-18,23-24H,1-14H2 |
InChI-Schlüssel |
SXJGRKIPOFQDCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)C2=C(C=CC(=C2C3CCCCCCC3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


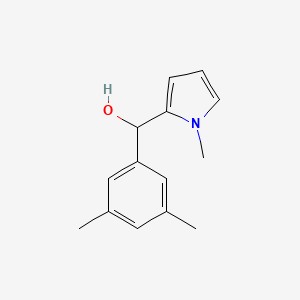
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)

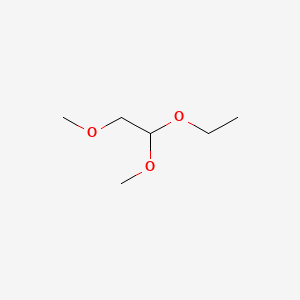
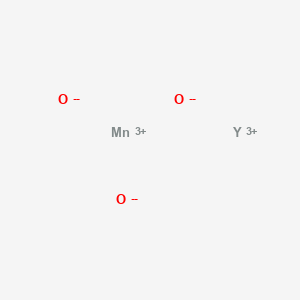
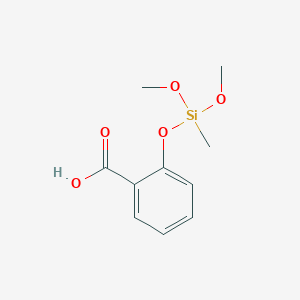
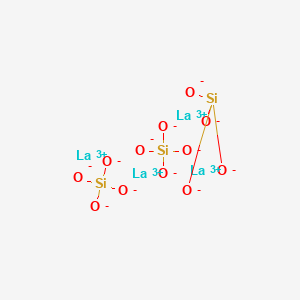
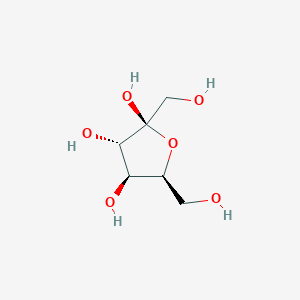
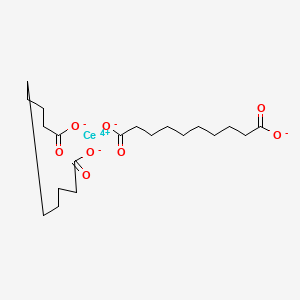


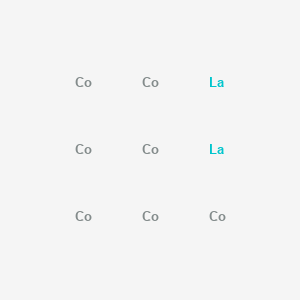

![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
